REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[C:4]#[N:5].[NH2:14][NH2:15].O>CCCCO>[F:11][C:10]([F:12])([F:13])[C:7]1[CH:6]=[C:3]2[C:2](=[CH:9][CH:8]=1)[NH:15][N:14]=[C:4]2[NH2:5] |f:1.2|
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Name
|
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
|
51 mL
|
Type
|
solvent
|
Smiles
|
CCCCO
|
Name
|
|
Quantity
|
1.02 mL
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Type
|
reactant
|
Smiles
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NN.O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The solution was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 30 min
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Duration
|
30 min
|
Type
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CONCENTRATION
|
Details
|
the solution was concentrated
|
Type
|
ADDITION
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Details
|
CH2Cl2 was added
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Type
|
WASH
|
Details
|
The organic layer was washed with H2O, brine
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C2C(=NNC2=CC1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |